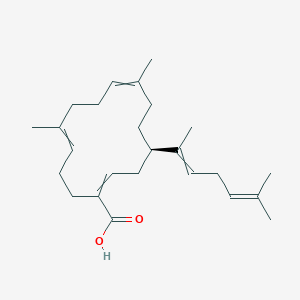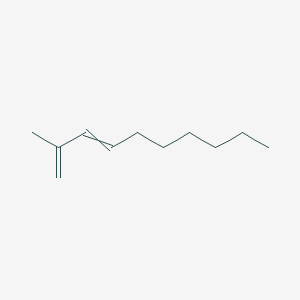
1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane is a fluorinated organic compound with the molecular formula C₇H₇F₉O. It is characterized by the presence of nine fluorine atoms, which contribute to its unique chemical properties. This compound is part of a class of chemicals known for their stability and resistance to degradation, making them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane typically involves the fluorination of precursor compounds. One common method is the electrochemical fluorination of sulfolane, which introduces fluorine atoms into the molecular structure . This process is carried out under controlled conditions to ensure the desired level of fluorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrochemical fluorination processes. These methods are optimized for efficiency and yield, often involving the use of specialized equipment and reagents to achieve high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace fluorine atoms.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Reagents such as amines, phenoxides, and enolates are commonly used in substitution reactions with this compound.
Oxidizing and Reducing Agents: Specific oxidizing and reducing agents may be employed depending on the desired reaction outcome.
Major Products Formed
The major products formed from these reactions include substituted derivatives of this compound, such as sulfonamides, aryl nonaflates, and alkenyl nonaflates .
Applications De Recherche Scientifique
1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane has a wide range of applications in scientific research:
Biology and Medicine: The compound’s unique properties make it valuable in the development of pharmaceuticals and other biologically active molecules.
Mécanisme D'action
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane involves its interaction with molecular targets through its fluorinated structure. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical processes. The compound’s molecular targets and pathways are often related to its role as an electrophile in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorobutanesulfonyl Fluoride: Another fluorinated compound with similar applications in cross-coupling reactions.
Nonafluorobutanesulfonate Esters: These compounds share similar chemical properties and are used in related industrial processes.
Uniqueness
1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane stands out due to its specific molecular structure, which provides unique reactivity and stability. Its ability to undergo a wide range of chemical reactions while maintaining stability makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
72372-80-6 |
|---|---|
Formule moléculaire |
C7H7F9O |
Poids moléculaire |
278.12 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4-nonafluoro-4-propoxybutane |
InChI |
InChI=1S/C7H7F9O/c1-2-3-17-7(15,16)5(10,11)4(8,9)6(12,13)14/h2-3H2,1H3 |
Clé InChI |
TVOMDPDLBZJPTG-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



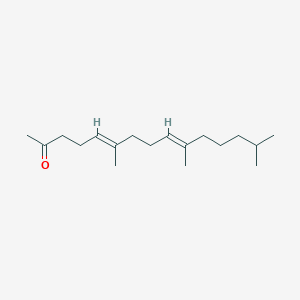
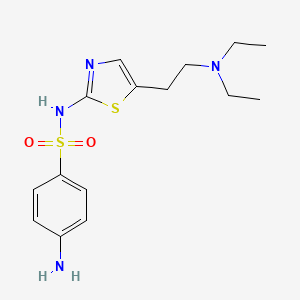

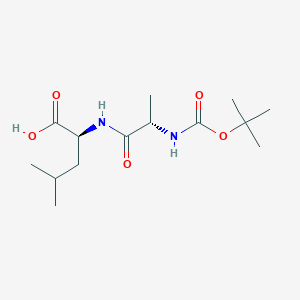



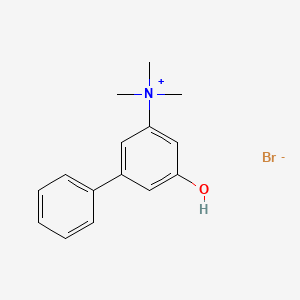
![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)


